Lucknomycin
Description
Structure
2D Structure
Properties
CAS No. |
61912-76-3 |
|---|---|
Molecular Formula |
C54H80N2O19 |
Molecular Weight |
1061.2 g/mol |
IUPAC Name |
(23E,25E,27E,29E,31E,33E,35E)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-4,6,8,10,12,14,16,18,20-nonahydroxy-38-[1-hydroxy-3-[4-(methylamino)phenyl]-3-oxopropyl]-2-oxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid |
InChI |
InChI=1S/C54H80N2O19/c1-32-51(69)50(55)52(70)54(73-32)74-42-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-47(44(65)31-43(64)33-18-20-34(56-2)21-19-33)75-48(68)29-41(63)27-39(61)25-37(59)23-35(57)22-36(58)24-38(60)26-40(62)28-45(66)49(53(71)72)46(67)30-42/h3-16,18-21,32,35-42,44-47,49-52,54,56-63,65-67,69-70H,17,22-31,55H2,1-2H3,(H,71,72)/b4-3+,7-5+,8-6+,11-9+,12-10+,15-13+,16-14+ |
InChI Key |
UOGLHBMJXYMOSU-BKCCTOCRSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CC(C(C(CC(CC(CC(CC(CC(CC(CC(CC(=O)OC(CC=CC=CC=CC=CC=CC=CC=C2)C(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)O)C(=O)O)O)O)N)O |
Isomeric SMILES |
CC1C(C(C(C(O1)OC\2CC(C(C(CC(CC(CC(CC(CC(CC(CC(CC(=O)OC(C/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)O)C(=O)O)O)O)N)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC(C(C(CC(CC(CC(CC(CC(CC(CC(CC(=O)OC(CC=CC=CC=CC=CC=CC=CC=C2)C(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)O)C(=O)O)O)O)N)O |
Synonyms |
lucknomycin |
Origin of Product |
United States |
Discovery and Biological Source
Isolation and Identification of the Producer Organism
The organism responsible for producing Lucknomycin is the bacterium Streptomyces diastatochromogenes. google.comresearchgate.net The process of identifying this producer involved standard microbiological techniques for isolating actinomycetes from natural environments, followed by screening for antimicrobial activity. Strains of S. diastatochromogenes have been isolated from various sources, including soil and the rhizosphere of plants. scirp.orgdsmz.denih.gov For instance, one strain was isolated from the rhizosphere of wild plants in a high-altitude mountain ecosystem, while others have been sourced from soil in caves and agricultural fields. scirp.orgtbrcnetwork.orgresearchgate.net
Identification relies on a combination of morphological characterization, biochemical tests, and modern molecular methods such as 16S rRNA gene sequencing. researchgate.net
The production of secondary metabolites like this compound from S. diastatochromogenes is achieved through controlled cultivation and fermentation. The process begins with growing the bacterial spores on a suitable agar (B569324) medium to generate a mycelial culture. google.com This culture is then used to inoculate a liquid seed medium, which is incubated to produce a sufficient biomass for the main fermentation stage. nih.govfrontiersin.org
The main fermentation is typically carried out in large-volume fermentors using submerged liquid culture techniques. google.com Various media compositions have been developed for the cultivation of S. diastatochromogenes, with components selected to optimize growth and antibiotic production. The optimal temperature for growth and fermentation is generally maintained between 25°C and 30°C, with aerobic conditions ensured through agitation and aeration. google.comtbrcnetwork.orgmdpi.com The pH of the culture medium is also a critical parameter, often maintained between 7.0 and 8.0. tbrcnetwork.orgwjpmr.com
Below are examples of media used for the cultivation of S. diastatochromogenes.
| Media Type | Component | Concentration (g/L) |
| ISP Medium 2 | Yeast Extract | 4 |
| Malt Extract | 10 | |
| Dextrose | 4 | |
| Agar | 20 | |
| ISP Medium 4 | Soluble Starch | 10 |
| K2HPO4 | 1 | |
| MgSO4·7H2O | 1 | |
| NaCl | 1 | |
| (NH4)2SO4 | 2 | |
| CaCO3 | 2 | |
| GYM Medium | Glucose | Varies |
| Yeast Extract | Varies | |
| Malt Extract | Varies |
This table is interactive. Data derived from various studies on S. diastatochromogenes cultivation. nih.govtbrcnetwork.org
The fermentation process is monitored over several days, during which the bacteria produce and secrete the antibiotic into the culture broth. nih.govmdpi.com
The identification of this compound as a distinct chemical entity dates back to the 1970s. A key milestone is the U.S. Patent 4,056,615, filed in 1976 and granted on November 1, 1977, which describes the antibiotic and the process for producing it from Streptomyces diastatochromogenes. wdh.ac.idgoogle.com
Following its initial discovery, this compound was further characterized in the 1980s. Research published in 1983 by Martinez-Quesada and colleagues described it as a new polyenic derivative and detailed its in-vitro activity against various Candida species. researchgate.netscite.ai These studies helped to place this compound within the broader family of polyene antibiotics, which includes well-known antifungal agents like Amphotericin B and Nystatin (B1677061). google.comscite.ai
Cultivation and Fermentation of Streptomyces diastatochromogenes Strains
Ecological Niche of this compound-Producing Microorganisms
Streptomyces diastatochromogenes is primarily a soil-dwelling, saprophytic bacterium, meaning it obtains nutrients by decomposing organic matter. nih.gov This genus is widespread in various terrestrial ecosystems, from agricultural soils to more unique environments like caves. tbrcnetwork.orgresearchgate.net
The ecological role of S. diastatochromogenes is multifaceted. In its natural habitat, the production of antibiotics like this compound likely serves as a competitive advantage, allowing the bacterium to inhibit the growth of competing fungi and other microorganisms. wjpmr.com Some strains have been identified as having potential for biocontrol applications in agriculture. For example, S. diastatochromogenes strain sk-6, isolated from the plant rhizosphere, has shown the ability to suppress soft rot disease in potatoes. scirp.org Conversely, other strains of Streptomyces are known plant pathogens; for instance, Streptomyces ipomoeae is the causative agent of soil rot disease in sweet potatoes. nih.gov The ability of S. diastatochromogenes to thrive in diverse niches, including the rhizosphere of both wild and cultivated plants, highlights its ecological adaptability. scirp.orgresearchgate.net
Chemical Structure and Classification
Classification as a Polyenic Macrolide
Lucknomycin is classified as a polyenic macrolide antibiotic. researchgate.netdntb.gov.ua This classification is based on two core chemical characteristics. The "macrolide" designation refers to its large macrocyclic lactone ring, a common feature among this class of natural products. dss.go.thmdpi.com The term "polyenic" indicates the presence of a conjugated system of multiple carbon-carbon double bonds within this ring. dss.go.th
Specifically, this compound is categorized as an aromatic heptaene. taylorandfrancis.comiopan.gda.pl The "heptaene" descriptor signifies that its polyene system consists of seven conjugated double bonds, which is a defining feature of this subgroup. dss.go.thtaylorandfrancis.commdpi.com The "aromatic" classification arises from the presence of an aromatic moiety attached to the macrolide ring, a characteristic that distinguishes it from non-aromatic heptaenes like Amphotericin B. taylorandfrancis.comiopan.gda.plmdpi.com Other members of the aromatic heptaene group include well-known antibiotics such as candicidin (B1668254), trichomycin, and perimycin. taylorandfrancis.compnas.org The discovery and study of these compounds have often been complicated by their instability and the fact that they are typically produced as complexes of closely related molecules, making purification and structural analysis difficult. mdpi.comwho.int
Key Structural Features
The distinct biological properties of this compound are derived from its unique combination of structural components. These features work in concert to define its chemical identity and function.
The foundational structure of this compound is a large macrocyclic lactone, meaning a cyclic ester with a ring composed of many atoms. dss.go.th Aromatic heptaenes like this compound typically possess a macrolactone ring made up of 37 or 38 atoms. dss.go.thiopan.gda.pl This substantial ring structure serves as the scaffold upon which other key functional groups are arranged. mdpi.com The ring itself is amphiphilic, featuring a hydrophobic region composed of the polyene chain and a hydrophilic region with numerous hydroxyl groups. mdpi.commdpi.com This dual nature is crucial for the interaction of the molecule with cell membranes.
This compound is distinguished as an aromatic heptaene by the presence of an aromatic group attached to the macrolide ring. iopan.gda.pl In this subgroup of polyenes, the aromatic unit is typically a derivative of p-aminoacetophenone or a related structure. dss.go.thtaylorandfrancis.comiopan.gda.pl Specifically, this moiety can be an N-methyl-p-aminophenyl or N-methyl-p-aminoacetophenone group. dss.go.thgoogle.com The nitrogen atom of this group is one of two nitrogenous moieties found in aromatic heptaenes, the other being in the aminosugar. iopan.gda.pl The N-methylation of this aromatic component has been shown to increase the antifungal activity of the antibiotic. mdpi.com
Most glycosylated polyene macrolides, including the aromatic heptaenes, feature a sugar component essential for their activity. mdpi.commdpi.com In this compound and its relatives, this carbohydrate is typically D-mycosamine (3-amino-3,6-dideoxy-D-mannose), an aminosugar. dss.go.thtaylorandfrancis.commdpi.com This mycosamine (B1206536) unit is attached to the macrolide ring via a glycosidic bond and is considered crucial for the molecule's ability to bind to sterols in fungal cell membranes. taylorandfrancis.commdpi.com The presence of the primary amino group on the mycosamine sugar is a key feature for the biological function of these antibiotics. mdpi.com
Aromatic N-methyl-p-aminophenyl Moiety
Challenges and Methodologies in Stereochemical Elucidation
Determining the complete and accurate three-dimensional structure, or stereochemistry, of aromatic heptaenes like this compound is a formidable challenge. mdpi.com The complexity arises from several factors:
Molecular Complexity : These are large molecules with numerous chiral centers, leading to a vast number of possible stereoisomers. tandfonline.com
Instability : Polyene macrolides are often unstable, particularly when exposed to light, acid, or base, which complicates their isolation and analysis. who.int
Mixture Production : Microorganisms often produce these antibiotics as complex mixtures of closely related isomers and analogues, making purification of a single component exceedingly difficult. mdpi.comwho.int
Despite these difficulties, modern analytical techniques have enabled the successful stereochemical elucidation of related compounds like candicidin and mepartricin, providing a methodological blueprint for this compound. mostwiedzy.pltandfonline.com The primary methodologies include:
2D Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of advanced NMR experiments is employed to piece together the molecular structure. These include DQF-COSY, TOCSY, HSQC, and HMBC experiments to establish the connectivity of atoms, and ROESY experiments to determine the spatial proximity of protons, which helps define the relative configuration of chiral centers. tandfonline.comnih.govresearcher.life
Molecular Dynamics (MD) Simulations : Computational modeling is used in conjunction with NMR data. MD simulations help to explore possible conformations of the molecule and validate the proposed stereostructure by comparing theoretical data with experimental NMR results. mostwiedzy.pltandfonline.comnih.gov
Biosynthetic Pathway Analysis : Knowledge of the shared biosynthetic pathways among actinomycetes that produce heptaene macrolides can help predict the stereochemistry of certain chiral centers, as the enzymes involved often exhibit high stereospecificity. mostwiedzy.pltandfonline.com
The complete elucidation of this compound's stereostructure would rely on a similar combination of these sophisticated spectroscopic and computational methods.
Biosynthesis and Metabolic Pathways
Genetic Basis of Lucknomycin Production in Streptomyces
The blueprint for this compound synthesis is encoded within a dedicated biosynthetic gene cluster (BGC) in the Streptomyces genome. While the specific this compound BGC has not been fully characterized in publicly available literature, its structure can be inferred from the well-studied BGCs of other polyene antibiotics. researchgate.netresearchgate.net These clusters are typically large and contain all the necessary genes for producing the polyketide backbone, performing tailoring modifications, and potentially for regulation and export of the final compound. researchgate.netjmicrobiol.or.kr
The core structure of this compound is assembled by a Type I modular polyketide synthase (PKS). researchgate.netwikipedia.org These PKSs are massive, multifunctional enzyme complexes organized into modules. Each module is responsible for one cycle of chain elongation, incorporating a specific building block (extender unit) into the growing polyketide chain. wikipedia.org
The biosynthesis begins with a loading module that primes the PKS with a starter unit. Subsequently, each elongation module performs a series of reactions catalyzed by its constituent domains:
Acyltransferase (AT): Selects the appropriate extender unit, typically malonyl-CoA or methylmalonyl-CoA, and loads it onto the acyl carrier protein. wikipedia.orgnih.gov
Acyl Carrier Protein (ACP): Holds the growing polyketide chain and the incoming extender unit as thioesters. wikipedia.org
Ketosynthase (KS): Catalyzes the key carbon-carbon bond-forming Claisen condensation reaction, extending the polyketide chain by two carbons. wikipedia.orgnih.gov
The number and arrangement of modules dictate the final length of the polyketide backbone. Optional domains within each module, such as ketoreductases (KR), dehydratases (DH), and enoylreductases (ER), determine the reduction state at specific positions, leading to the characteristic pattern of conjugated double bonds (the "polyene") and hydroxyl groups along the macrolactone ring. researchgate.netwikipedia.org
Table 1: Core Domains of a Typical Type I PKS Module
| Domain | Function |
| Acyltransferase (AT) | Selects and loads the extender unit (e.g., malonyl-CoA). |
| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain via a phosphopantetheine arm. |
| Ketosynthase (KS) | Catalyzes the decarboxylative Claisen condensation for chain elongation. |
| Ketoreductase (KR) | (Optional) Reduces a β-keto group to a hydroxyl group. |
| Dehydratase (DH) | (Optional) Eliminates water to form a double bond. |
| Enoylreductase (ER) | (Optional) Reduces a double bond to a single bond. |
Once the full-length polyketide chain is assembled and released from the PKS, it undergoes a series of crucial modifications known as post-PKS tailoring. These reactions, catalyzed by discrete enzymes encoded within the BGC, are essential for the final structure and biological activity of this compound. researchgate.netcsic.es For polyenes, these steps typically include:
Hydroxylation: Cytochrome P450 monooxygenases introduce hydroxyl groups at specific positions on the macrolactone ring. This is a common and critical modification in polyene biosynthesis. researchgate.net
Glycosylation: Glycosyltransferases attach one or more sugar moieties, often an amino sugar like mycosamine (B1206536), to the macrolactone core. researchgate.net The genes for the synthesis of these deoxy-sugars are also found within the gene cluster. secondarymetabolites.org
Other Modifications: Additional enzymes may catalyze other reactions such as epoxidation or carboxylation. researchgate.net For instance, in many polyenes, a cytochrome P450 oxidizes a methyl group on the ring to a carboxylic acid. researchgate.net
While the specific tailoring enzymes for this compound have not been individually characterized, their presence and function are inferred from the structure of the final molecule and by comparison with other polyene pathways. researchgate.netnih.gov
Polyketide Synthase (PKS) Involvement
Precursor Incorporation and Metabolic Flux Analysis
The production of this compound is intrinsically linked to the primary metabolism of the Streptomyces cell, which supplies the necessary precursor molecules. The primary building blocks for the polyketide chain are simple acyl-CoA units derived from carbohydrate and amino acid metabolism. nih.gov
Starter Units: Common starter units for polyenes include acetate (B1210297), propionate, and butyrate. researchgate.net
Extender Units: The most common extender units are malonyl-CoA and methylmalonyl-CoA. nih.gov
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. wikipedia.orgnih.gov By using isotopically labeled substrates (e.g., ¹³C-glucose), MFA can trace the flow of carbon through metabolic pathways and determine how much is channeled towards biomass production versus secondary metabolite synthesis, such as this compound. wikipedia.orgnih.gov This analysis can identify metabolic bottlenecks and guide genetic engineering efforts to improve production yields. wikipedia.org Although specific MFA studies on this compound production have not been published, this methodology is central to understanding and optimizing antibiotic fermentation processes. nih.govplos.org
Regulation of Biosynthetic Gene Clusters
The expression of the this compound BGC is likely to be tightly controlled to ensure that antibiotic production occurs at the appropriate time in the bacterial life cycle, typically during the stationary phase. jmicrobiol.or.kr This regulation occurs at multiple levels and involves a hierarchy of regulatory proteins.
Pathway-Specific Regulators: Most BGCs contain one or more genes that encode transcription factors specific to that cluster. jmicrobiol.or.krmdpi.com These regulators, often of the SARP (Streptomyces antibiotic regulatory protein) or LAL (Large ATP-binding regulators of the LuxR family) families, directly control the transcription of the biosynthetic genes within the cluster.
Global Regulators: The expression of BGCs is also integrated into the broader physiological state of the cell through global regulators. These proteins respond to nutritional signals, stress, and cell-density-dependent signals (quorum sensing) to coordinate secondary metabolism with other cellular processes. mdpi.com
Epigenetic Regulation: Chromatin structure and histone-like protein modifications can also play a role in silencing or activating BGCs, adding another layer of control. nih.govbiorxiv.org
Systematic deletion or overexpression of these regulatory genes is a common strategy to activate silent BGCs or to enhance the production of known compounds. jmicrobiol.or.kr
Comparative Biosynthesis with Related Polyene Antibiotics
The biosynthesis of this compound shares many features with other well-known polyene macrolides like amphotericin B, nystatin (B1677061), and candicidin (B1668254). researchgate.net Comparing their BGCs reveals a conserved logic for polyene construction.
Table 2: Comparative Features of Polyene Biosynthetic Pathways
| Feature | Amphotericin B | Nystatin | Candicidin | This compound (Inferred) |
| Producing Organism | Streptomyces nodosus | Streptomyces noursei | Streptomyces griseus | Streptomyces diastatochromogenes |
| Polyketide Starter Unit | Acetyl-CoA & Malonyl-CoA | Acetyl-CoA | p-Aminobenzoate | Acetyl-CoA or other short-chain acyl-CoA |
| Core Structure | 38-membered macrolide | 38-membered macrolide | 38-membered macrolide | Polyene macrolide |
| Key Tailoring Steps | Hydroxylation, Glycosylation (Mycosamine) | Hydroxylation, Glycosylation (Mycosamine) | Glycosylation (Mycosamine) | Hydroxylation, Glycosylation |
The core of these pathways involves a modular Type I PKS to build the macrolactone ring and a conserved set of tailoring enzymes, particularly P450 monooxygenases and glycosyltransferases for attaching mycosamine. researchgate.netresearchgate.net The primary differences arise from the choice of the starter unit (e.g., an aromatic starter for candicidin vs. a simple acetate for nystatin), the total number of polyketide extension cycles, and the specific pattern of post-PKS modifications, which ultimately gives each polyene its unique chemical structure and biological activity profile. researchgate.net
Molecular Mechanism of Action
Interaction with Cellular Membrane Sterols
The primary target of Lucknomycin, like other polyene antibiotics, is the cell membrane. Its mechanism is initiated by a specific interaction with sterols, which are essential lipid components that modulate the fluidity and structure of these membranes. frontiersin.orgnih.gov The structural characteristics of this compound, featuring both a hydrophobic polyene region and a hydrophilic polyol part, are crucial for its insertion into the cytoplasmic membranes of susceptible organisms. nih.gov
This compound exhibits a high affinity for ergosterol (B1671047), the predominant sterol found in the cell membranes of fungi. frontiersin.orgfrontiersin.org This selective binding is the cornerstone of its antifungal activity. Ergosterol is a vital component for fungi, playing a key role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins. mdpi.com The interaction between the polyene structure of this compound and ergosterol is the initial step that leads to the formation of pores and subsequent cell lysis. frontiersin.org This specificity for ergosterol ensures that the compound primarily targets fungal cells. frontiersin.org
In contrast to its strong affinity for ergosterol, this compound has a significantly lower affinity for cholesterol, the main sterol in mammalian cell membranes. nih.gov This differential affinity is the basis for its selective toxicity against fungi over host eukaryotic cells. While interactions with cholesterol can occur, they are less favorable and less stable. nih.gov This difference in binding affinity is a key determinant of the compound's therapeutic index. The molecular structure of cholesterol differs from ergosterol, leading to a weaker interaction with the polyene antibiotic.
Table 1: Comparative Interaction of this compound with Membrane Sterols
| Feature | Interaction with Ergosterol (Fungal Cells) | Interaction with Cholesterol (Eukaryotic Cells) |
| Binding Affinity | High | Low |
| Interaction Stability | Forms stable complexes | Forms less stable complexes |
| Primary Consequence | Membrane permeabilization and pore formation | Minimal membrane disruption at therapeutic concentrations |
| Basis for Selectivity | Structural complementarity | Structural differences reduce binding effectiveness |
Selective Binding to Ergosterol in Fungal Membranes
Membrane Permeabilization and Pore Formation Dynamics
Following the binding to ergosterol, this compound molecules aggregate within the fungal membrane to form pores or channels. nih.govnih.gov This process involves a significant structural rearrangement of the antibiotic molecules upon membrane binding. nih.gov The mechanism involves the hydrophobic polyene chains facing the lipid environment of the membrane, while the hydrophilic polyol chains orient themselves towards the center, creating an aqueous pore. nih.gov This assembly creates a transmembrane channel that disrupts the membrane's function as a selective barrier. nih.govnih.gov The formation of these pores is a critical step that leads to the irreversible destruction of the membrane's integrity. nih.gov
Disruption of Ion Gradients and Cellular Homeostasis
The pores formed by this compound create hydrophilic pathways through the normally impermeable cell membrane, leading to a rapid and uncontrolled flux of ions. nih.gov This leads to the dissipation of essential ionic gradients, particularly of monovalent cations like potassium (K+) and sodium (Na+), which are crucial for maintaining the cell's membrane potential and various cellular functions. nih.govnih.gov The failure to maintain proper ionic gradients is a hallmark of this mechanism and a critical step towards cell death. nih.govnih.gov This disruption of ion homeostasis leads to a cascade of detrimental effects, including the loss of cellular turgor and the inability to regulate intracellular pH and volume. mdpi.com
Molecular-Level Consequences of Membrane Integrity Compromise
Table 2: Summary of Molecular Consequences of this compound Action
| Event | Molecular-Level Consequence |
| Pore Formation | Creation of aqueous channels across the fungal cell membrane. nih.gov |
| Ion Gradient Disruption | Rapid efflux of intracellular K+ and influx of Na+. nih.govnih.gov |
| Loss of Membrane Potential | Depolarization of the cell membrane, affecting transport and signaling. nih.gov |
| Leakage of Metabolites | Loss of essential small molecules like ATP and amino acids. nih.gov |
| Cellular Homeostasis Failure | Inability to regulate intracellular pH, volume, and ion concentrations. mdpi.com |
| Cell Death | Cessation of metabolic activity and eventual cell lysis. frontiersin.orgnih.gov |
In Vitro Biological Activity Spectrum and Comparative Studies
Antifungal Efficacy Against Yeast Species
Lucknomycin exhibits potent activity against several yeast species, particularly those belonging to the genus Candida. karger.comresearchgate.net
Susceptibility Profiles of Candida albicans Strains
Candida albicans is highly susceptible to this compound. In a study involving 72 clinical isolates of C. albicans, the mean MIC was determined to be 0.38 µg/ml. asm.org Another study assessing 326 strains of C. albicans found a mean geometrical MIC of 0.85 µg/ml. karger.com The MIC values for the majority of these strains were comparable to those of amphotericin B. karger.com Specifically, for a large percentage of the strains, the MICs ranged from 0.09 to 3.12 µg/ml. karger.com
Table 1: In Vitro Susceptibility of Candida albicans to this compound
| Number of Strains | Mean MIC (µg/ml) | Reference |
|---|---|---|
| 72 | 0.38 | asm.org |
| 326 | 0.85 (geometrical mean) | karger.com |
Activity Against Other Candida Species (e.g., C. tropicalis, C. glabrata, C. krusei)
This compound has demonstrated significant in vitro activity against other Candida species as well. For 26 clinical isolates of Candida tropicalis, the mean MIC was 0.43 µg/ml, indicating a high degree of susceptibility similar to that of C. albicans. asm.orgnih.gov Studies have also evaluated its efficacy against Candida glabrata and Candida krusei, among others. karger.com The in vitro activity of this compound against these species was found to be 4 to 10 times more potent than nystatin (B1677061) and showed a similar level of activity to amphotericin B. karger.comnih.gov
Table 2: Mean MIC of this compound Against Various Candida Species
| Candida Species | Number of Strains | Mean MIC (µg/ml) | Reference |
|---|---|---|---|
| C. tropicalis | 26 | 0.43 | asm.org |
| C. glabrata | 20 | Similar to Amphotericin B | karger.com |
| C. krusei | 10 | Similar to Amphotericin B | karger.com |
| C. pseudotropicalis | 10 | Similar to Amphotericin B | karger.com |
| C. parakrusei | 9 | Similar to Amphotericin B | karger.com |
| C. guillermondii | 3 | Similar to Amphotericin B | karger.com |
Antifungal Efficacy Against Filamentous Fungi
The in vitro antifungal spectrum of this compound also extends to filamentous fungi, including various species of Aspergillus. researchgate.netnih.gov
Susceptibility Profiles of Aspergillus fumigatus
Aspergillus fumigatus has been found to be less susceptible to this compound compared to Candida species. nih.govnih.gov A study involving 38 clinical and environmental strains of A. fumigatus reported a mean MIC of 9.2 µg/ml (9.21 µg/ml in another report of the same study). asm.orgresearchgate.net
Activity Against Aspergillus niger and Other Aspergillus Species
In contrast to A. fumigatus, Aspergillus niger demonstrates greater susceptibility to this compound. nih.gov For 30 isolates of A. niger, the mean MIC was determined to be 0.60 µg/ml (0.59 µg/ml in another report of the same study). asm.orgresearchgate.net This indicates a significantly higher potency of this compound against A. niger when compared to A. fumigatus. nih.gov
Table 3: Mean MIC of this compound Against Aspergillus Species
| Aspergillus Species | Number of Strains | Mean MIC (µg/ml) | Reference |
|---|---|---|---|
| A. fumigatus | 38 | 9.2 | nih.gov |
| A. niger | 30 | 0.60 | nih.gov |
Comparative In Vitro Antifungal Potency with Established Polyene Counterparts (e.g., Nystatin, Amphotericin B)
Comparative studies have highlighted the potent in vitro antifungal activity of this compound relative to established polyene antibiotics like Nystatin and Amphotericin B. karger.comnih.gov
Against Candida albicans, the mean geometrical MIC of this compound (0.85 µg/ml) was found to be approximately six times lower than that of Nystatin (5.29 µg/ml) and very close to that of Amphotericin B (0.56 µg/ml). karger.comnih.gov This suggests that this compound's potency against C. albicans is nearly equivalent to Amphotericin B and significantly greater than Nystatin. karger.com
**Table 4: Comparative Mean Geometrical MICs (µg/ml) Against *Candida albicans***
| Antifungal Agent | Mean Geometrical MIC (µg/ml) | Reference |
|---|---|---|
| This compound | 0.85 | karger.com |
| Nystatin | 5.29 | karger.com |
| Amphotericin B | 0.56 | karger.com |
Chemical Modifications, Analogues, and Structure Activity Relationships
Synthetic and Semi-Synthetic Approaches for Lucknomycin Derivatives
The generation of this compound derivatives primarily relies on semi-synthetic methods, which use the natural, fermentation-derived this compound molecule as a starting material for chemical modifications. tapi.com This approach is often more feasible than total synthesis due to the structural complexity of the polyene macrolide. eupati.eu Key strategies involve targeted chemical reactions at the various functional groups present on the this compound molecule, such as the hydroxyl groups of the macrolide ring, the carboxyl group at C-16, and the primary amino group on the mycosamine (B1206536) sugar moiety.
Common semi-synthetic modifications applicable to polyenes like this compound include:
Acylation and Esterification: The numerous hydroxyl groups along the polyol region of the macrolactone ring and the carboxyl group can be converted to esters or amides. Standard esterification procedures, such as reacting the parent compound with an acid chloride or anhydride (B1165640) in the presence of a base, are employed. For amide formation, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) along with an activator such as 4-(dimethylamino)pyridine (DMAP) are often used to facilitate the reaction between the carboxyl group and an amine. mdpi.com
N-Acylation/Alkylation: The amino group of the mycosamine sugar is a prime target for modification to produce N-acyl or N-alkyl derivatives. These modifications can significantly alter the solubility and interaction of the molecule with the cell membrane.
Isomerization: Photochemical methods can be used to induce isomerization of the conjugated polyene chain. For other aromatic heptaenes, light-induced transformation from cis-trans to all-trans isomers has been shown to create stable derivatives with altered biological profiles, a technique potentially applicable to this compound. researchgate.net
Total synthesis, while exceptionally challenging, provides the advantage of allowing for more profound structural changes that are not accessible through semi-synthesis. mdpi.com These synthetic strategies enable the creation of a diverse library of analogues for detailed structure-activity relationship studies.
Impact of Structural Alterations on Molecular Interactions
The antifungal activity of polyene macrolides like this compound is predicated on their specific binding to ergosterol (B1671047) in fungal cell membranes, leading to pore formation and loss of cellular integrity. Structural alterations to the this compound molecule can profoundly impact these molecular interactions.
Polyol Region: The hydroxyl groups in the C-7 to C-10 region of the macrolide ring are critical for the correct orientation and binding of the antibiotic to the membrane sterol. Modifications in this region, such as the removal or repositioning of a hydroxyl group, can disrupt the network of hydrogen bonds that stabilize the this compound-ergosterol complex. nih.gov This can weaken the binding affinity and, consequently, reduce antifungal efficacy.
Mycosamine Moiety: The pendant mycosamine sugar, with its amino group, plays a crucial role in the antibiotic's interaction with the phospholipid headgroups of the fungal membrane. Altering the charge or steric bulk at this position through N-acylation or N-alkylation can change the molecule's anchoring to the membrane surface, affecting the stability and functionality of the transmembrane channels.
Polyene Chain: The length and rigidity of the conjugated polyene chain are essential for spanning the lipid bilayer. While typically less synthetically accessible, any modification that shortens or disrupts this chain would likely eliminate the ability to form functional pores.
Computational modeling and biophysical studies on related polyenes have shown that even minor substitutions can lead to significant changes in the stability of the antibiotic-sterol complex, highlighting the precise structural requirements for potent activity. rsc.orgnih.gov These alterations can affect noncovalent interactions, including van der Waals forces and hydrogen bonding, which are vital for the molecule's function. nih.gov
Establishment of Structure-Activity Relationships for Antifungal Potency (In Vitro)
Structure-activity relationship (SAR) studies correlate specific chemical structures with their observed biological activity. For this compound and its analogues, this involves comparing the in vitro antifungal potency, typically measured as the Minimum Inhibitory Concentration (MIC), across a series of structurally related compounds.
Baseline in vitro data for this compound shows it is highly effective against certain yeast species. The mean MIC for Candida albicans and Candida tropicalis is approximately 0.4 µg/mL. researchgate.net It is less active against filamentous fungi, with a mean MIC of 9.2 µg/mL against Aspergillus fumigatus. researchgate.net
SAR studies on analogous polyenes like Nystatin (B1677061) and Amphotericin B provide a framework for predicting how modifications would affect this compound's potency. nih.gov
Role of the C7-C10 Polyol Region: The precise arrangement of hydroxyl groups in this region is paramount. Analogues of other polyenes where a hydroxyl group is shifted from C-10 to C-9 exhibit a dramatic decrease in antifungal activity. nih.gov Derivatives maintaining hydroxyls at positions C-7 and C-10 or C-8 and C-9 tend to be the most active. nih.gov
Role of the C16 Carboxyl Group: The presence of a carboxyl group versus a methyl group at the C-16 position can modulate the activity of N-modified derivatives. For derivatives without modification at the mycosamine amino group, this change has a less significant effect on in vitro activity. nih.gov
Role of Mycosamine N-Substitution: The introduction of different substituents at the amino group of mycosamine can fine-tune the antifungal spectrum and potency. For instance, creating amide derivatives with amino acids like L-lysine can produce compounds with high antifungal activity, sometimes comparable to the parent drug but with potentially improved toxicological profiles. nih.gov
The following interactive table illustrates a hypothetical SAR for this compound derivatives based on established principles from related polyenes.
| Compound | Modification | Target Fungi | Predicted MIC (µg/mL) | Predicted Potency vs. This compound |
| This compound | None (Parent Compound) | Candida albicans | 0.4 | Baseline |
| Derivative A | OH group shifted from C-10 to C-9 | Candida albicans | >16 | Very Low |
| Derivative B | C-16 COOH converted to CONH₂ | Candida albicans | 0.8 | Lower |
| Derivative C | N-acetylated mycosamine | Candida albicans | 2.0 | Lower |
| Derivative D | N-L-lysyl mycosamine | Candida albicans | 0.5 | Similar |
| Derivative E | OH group removed at C-10 | Aspergillus fumigatus | >16 | Low |
This table presents hypothetical data based on SAR trends observed in other polyene macrolide antibiotics as detailed in the scientific literature. nih.govresearchgate.net
Design and Synthesis of Novel Polyene Analogues Inspired by this compound's Architecture
The structural framework of this compound serves as a valuable template for the rational design of new antifungal agents. The goal of such endeavors is often to create simplified analogues that are easier to synthesize yet retain the essential pharmacophore required for antifungal activity. This approach can lead to compounds with improved pharmacological properties, such as greater selectivity for fungal ergosterol over mammalian cholesterol, which would result in a better therapeutic index. nih.gov
Inspired by this compound's architecture, the design of novel analogues could focus on:
Simplified Macrolide Scaffolds: Creating smaller, less complex macrolide rings that still present the key hydroxyl groups in the correct spatial orientation for ergosterol binding.
Non-Sugar Moieties: Replacing the mycosamine sugar with simpler, non-carbohydrate side chains that can mimic its role in membrane anchoring. This could improve metabolic stability and ease of synthesis.
Hybrid Molecules: Conjugating the polyene backbone of this compound to other chemical moieties, such as azoles or other antifungal classes, to create hybrid compounds with potentially synergistic or dual modes of action.
The synthesis of such novel analogues would move from semi-synthesis to more complex total synthesis or fragment-based approaches, where different building blocks representing the polyene chain, the polyol region, and the side chain are assembled systematically. researchgate.net These efforts are crucial for expanding the arsenal (B13267) of antifungal drugs and overcoming challenges like drug resistance and toxicity associated with current polyene therapies.
Advanced Analytical and Research Methodologies Applied to Lucknomycin
Chromatographic Techniques for Isolation, Purification, and Characterization
Chromatographic methods are fundamental to separating Lucknomycin from the complex mixture of compounds produced during its fermentation. These techniques exploit differences in the physicochemical properties of molecules, such as their solubility and affinity for different phases, to achieve separation.
Countercurrent distribution (CCD) is a liquid-liquid extraction technique that has been successfully applied to the purification of this compound. wikipedia.orgbritannica.com This method separates compounds based on their differential partitioning between two immiscible liquid phases. wikipedia.org The process involves a series of sequential extractions, which, when repeated hundreds of times, can separate compounds with very similar distribution coefficients. britannica.comrockefeller.edu
In the case of this compound, a specific CCD protocol was developed to isolate the compound. The process involved 261 transfers through 100 tubes. wdh.ac.id The separation was monitored by measuring the optical densities of the top and bottom phases, which revealed the presence of a single peak corresponding to this compound, indicating a successful purification. wdh.ac.id
Table 1: Countercurrent Distribution Parameters for this compound Purification
| Parameter | Value/Description | Source |
|---|---|---|
| Technique | Countercurrent Distribution (CCD) | wdh.ac.id |
| Solvent System | Pyridine-ethyl acetate-water (35:65:83) | wdh.ac.id |
| Apparatus | 100 tubes | wdh.ac.id |
| Procedure | 261 transfers | wdh.ac.id |
| Detection | Measurement of optical densities of bottom and top phases | wdh.ac.id |
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, offering high resolution and sensitivity for the separation, quantification, and purification of compounds. torontech.com For polyene antibiotics such as this compound, HPLC, particularly in its reversed-phase mode (RP-HPLC), is an indispensable tool. nih.gov This technique separates molecules based on their hydrophobicity. nih.gov
Ultra-high-performance liquid chromatography (UHPLC) coupled with methods like fingerprinting is employed for the rapid chemical screening of metabolites in cultivation broths where polyenes are produced. nih.gov Furthermore, coupling HPLC systems with mass spectrometers (HPLC-MS) allows for the direct identification of separated components based on their mass-to-charge ratio, providing a powerful platform for analysis. measurlabs.com A typical advanced setup might involve a nanoflow HPLC system for chromatographic separation connected online to a mass spectrometer for electrospray ionization and detection. usi.ch
Table 2: Representative HPLC Systems for Polyene Antibiotic Analysis
| Component | Specification Example | Purpose in Analysis | Source |
|---|---|---|---|
| System | Thermo Scientific EASY-nLC 1200 | Nanoflow liquid chromatography for high-resolution separation. | usi.ch |
| Column | Reversed-phase (e.g., C18) | Separates compounds based on hydrophobicity. | nih.gov |
| Mobile Phase | Gradient of water and organic solvent (e.g., acetonitrile) | Elutes compounds from the column by changing solvent polarity. | researchgate.net |
| Detector | Mass Spectrometer (MS), Diode Array Detector (DAD) | Identifies and quantifies the separated compounds. | measurlabs.comresearchgate.net |
Countercurrent Distribution (CCD)
Spectroscopic Approaches for Structural Elucidation
Once purified, the precise chemical structure of this compound is determined using a combination of spectroscopic methods. Each technique provides unique pieces of information that, when combined, allow for a complete structural assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules. wikipedia.orgmeasurlabs.com For a complex molecule like this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are required. wikipedia.org
¹H NMR provides information about the number and types of protons in the molecule, their chemical environment, and their proximity to other protons. This is crucial for identifying the polyene chain and the sugar moieties.
¹³C NMR reveals the number and types of carbon atoms, distinguishing between sp², sp³, and carbonyl carbons. aocs.org
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight with high accuracy. wikipedia.orgnih.gov This is a fundamental first step in structure elucidation. High-resolution mass spectrometry can also provide the elemental formula of the molecule. nih.gov Mass spectrometry analysis has been applied to this compound, suggesting different potential molecular formulas and weights, which may indicate the presence of different congeners or variations in reporting. nih.govnlk.cz
Table 3: Reported Molecular Data for this compound from Mass Spectrometry
| Reported Chemical Formula | Reported Molecular Weight (Da) | Ionization Mode | Source |
|---|---|---|---|
| C₆₁H₉₈N₂O₂₄ | 1243.4482 | + | nih.gov |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. technologynetworks.com This technique is particularly important for polyene antibiotics because their system of conjugated double bonds acts as a chromophore, producing a characteristic absorption spectrum. msu.edu The shape of the spectrum and the wavelengths of maximum absorbance (λmax) can indicate the length of the conjugated system. This property is used for the detection and quantification of this compound during purification steps, such as monitoring the fractions from countercurrent distribution. wdh.ac.idtechnologynetworks.com Polyenes typically exhibit spectra with three distinct, sharp absorption bands. msu.edu
Table 4: Characteristic UV-Vis Absorption Maxima for Polyene Antibiotics
| Absorption Peak | Typical Wavelength Range (nm) | Significance | Source |
|---|---|---|---|
| Peak I | 290 - 310 | Characteristic of the conjugated polyene system. | msu.edugoogle.com |
| Peak II | 300 - 325 | The main absorption peak, often used for quantification. | msu.edugoogle.com |
| Peak III | 315 - 340 | "Shoulder" peak, confirming the polyene structure. | msu.edugoogle.com |
Note: The exact λmax values for this compound would be determined experimentally.
Mass Spectrometry (MS)
Development and Optimization of In Vitro Bioassays for Activity Screening
The evaluation of a novel compound's therapeutic potential begins with robust and reliable in vitro bioassays. For this compound, a polyene macrolide antibiotic, the development and optimization of these screening methods are crucial for accurately determining its spectrum of biological activity. These assays provide the foundational data necessary for further investigation, primarily focusing on its antifungal properties. The process involves selecting appropriate biological systems, standardizing test conditions, and defining precise endpoints to measure the compound's effect.
Initial studies on this compound identified its potential as an antifungal agent, necessitating the use of specific bioassays to quantify its efficacy against various fungal pathogens. asm.org The primary methodologies employed are standardized susceptibility tests that measure the concentration of the drug required to inhibit fungal growth.
The development of these assays follows established principles to ensure they are fit for their purpose. This includes defining the assay's objective, such as screening for antifungal or antiproliferative effects, and then optimizing parameters to ensure reliability, reproducibility, and accuracy. symmetric.eventspharmtech.com The goal of optimization is to maximize the assay's throughput and minimize resource expenditure while maintaining high-quality data. quantics.co.uk
Antifungal Susceptibility Testing
The principal bioassays used to screen this compound's activity are antifungal susceptibility tests, which are critical for characterizing its spectrum of action. asm.org These tests are typically performed using broth microdilution or agar (B569324) diffusion methods, consistent with protocols established by bodies like the Clinical and Laboratory Standards Institute (CLSI). metu.edu.tr
Research has focused on determining the Minimal Inhibitory Concentrations (MICs) of this compound against a wide range of clinically relevant fungal isolates. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. asm.orgresearchgate.net
Detailed studies have been conducted to determine the MICs of this compound for numerous strains of Candida and Aspergillus. In one such study, 101 clinical isolates of Candida and 106 strains of Aspergillus were tested. The results demonstrated that Candida species, particularly Candida albicans and Candida tropicalis, were highly susceptible to this compound. asm.orgresearchgate.net Aspergillus species showed varied susceptibility, with Aspergillus niger being more sensitive than Aspergillus fumigatus. asm.orgresearchgate.net
The findings from these antifungal bioassays are summarized below.
Table 1: Minimal Inhibitory Concentrations (MICs) of this compound against Fungal Species
This interactive table details the results from in vitro antifungal susceptibility testing of this compound.
| Fungal Genus | Species | Number of Strains Tested | Mean MIC (µg/mL) | MIC Range (µg/mL) | Source |
| Candida | spp. | 101 | 0.40 | Not Specified | asm.org |
| Candida | C. albicans | 72 | 0.38 | Not Specified | asm.orgresearchgate.net |
| Candida | C. tropicalis | 12 | 0.43 | Not Specified | asm.orgresearchgate.net |
| Aspergillus | spp. | 68 | Not Specified | 0.5 - >5 | asm.org |
| Aspergillus | A. fumigatus | 38 | 9.21 | Not Specified | asm.orgresearchgate.net |
| Aspergillus | A. niger | 30 | 0.59 | Not Specified | asm.orgresearchgate.net |
Bioassay-Guided Fractionation for Antiproliferative Activity
While this compound is primarily known for its antifungal effects, the methodologies for screening natural products for other activities, such as antiproliferative effects, are well-established and relevant. Bioassay-guided fractionation is a common strategy used to isolate and identify active compounds from a complex mixture. nih.govfrontiersin.orgnih.gov This process involves:
Screening a crude extract for a specific biological activity (e.g., cytotoxicity against cancer cell lines). frontiersin.org
Fractionating the active extract using chromatographic techniques.
Screening each fraction again to identify the one containing the activity.
Repeating this iterative process until a pure, active compound is isolated. nih.gov
Commonly used in vitro bioassays for this purpose include cell proliferation assays like the MTT [3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide] or WST-1 assays, which measure the metabolic activity of cells as an indicator of their viability. frontiersin.orgnih.gov For instance, in studies of other natural products, researchers have used cell lines such as the human prostate cancer cell line PC3 or the prostate stromal cell line WPMY-1 to screen for antiproliferative effects. nih.govnih.gov This systematic approach ensures that the chemical isolation is guided by the desired biological function.
Future Research Directions and Unanswered Questions
Comprehensive Stereochemical Characterization
A fundamental unanswered question is the complete stereochemical structure of Lucknomycin. While its general composition as a polyene macrolide with a lactone ring, seven conjugated double bonds, and an aromatic nucleus is known, its absolute and relative configuration has not been publicly detailed. frontierspartnerships.orgfrontiersin.org The precise arrangement of its numerous chiral centers is crucial as stereochemistry dictates biological activity, mechanism of action, and toxicity.
Future research must prioritize the full structural elucidation of this compound. This would involve a combination of modern analytical techniques.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Application of 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY is essential to map the covalent framework and establish through-space proximities between protons, which helps in defining the relative stereochemistry. wikipedia.organu.edu.aumeasurlabs.com
X-ray Crystallography: If this compound can be crystallized, single-crystal X-ray diffraction would provide unambiguous determination of its three-dimensional structure and absolute stereochemistry. anu.edu.aunih.gov This remains the gold standard for structural elucidation.
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) can confirm the elemental composition, while fragmentation patterns can provide clues about the structure of the macrocycle and any attached moieties. nih.govclariant.com
Computational Chemistry: In the absence of crystals, computational methods can be used to predict NMR chemical shifts for potential diastereomers, which can then be compared to experimental data to identify the correct structure. meilerlab.org
Detailed Functional Genomics and Enzymology of this compound Biosynthesis
The genetic blueprint and enzymatic machinery responsible for producing this compound are entirely unknown. As a polyketide, it is synthesized by Polyketide Synthases (PKSs), large, multi-domain enzymes that assemble the molecule in a stepwise fashion. wikipedia.orgebi.ac.uk Identifying and characterizing the this compound biosynthetic gene cluster (BGC) is a critical step toward understanding and potentially manipulating its production.
Future research in this area should focus on:
Genome Mining: Sequencing the genome of Streptomyces diastatochromogenes and using bioinformatic tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify the PKS gene cluster responsible for this compound synthesis. secondarymetabolites.orgnih.govactinobase.org These tools predict BGCs based on the presence of characteristic biosynthetic genes.
Gene Inactivation and Heterologous Expression: To confirm the function of a candidate BGC, targeted gene knockout experiments in the native producer would be performed to demonstrate the abolition of this compound production. nih.govnih.gov Subsequently, expressing the entire BGC in a well-characterized host strain could reconstitute its production, confirming the cluster's identity.
Enzymatic Characterization: Once the genes are identified, the individual PKS modules and tailoring enzymes (e.g., glycosyltransferases, hydroxylases) can be expressed and characterized in vitro. This would reveal the specific function of each catalytic domain, the choice of extender units, and the sequence of tailoring reactions that finalize the molecule's structure. nih.govplos.org
Understanding the biosynthesis could enable the future generation of novel this compound analogs through genetic engineering. researchgate.net
Elucidation of Specific Receptor or Target Binding Beyond General Sterol Interaction
The primary mechanism of action for most polyene antibiotics is the binding to ergosterol (B1671047), the main sterol in fungal cell membranes, leading to membrane permeabilization and cell death. mdpi.comnih.gov It is presumed that this compound acts similarly. However, the specificity of this interaction and the existence of other potential cellular targets or receptors are unknown. The differential activity and toxicity of various polyenes suggest that subtle differences in their interactions with the membrane and its components are critically important.
Key unanswered questions for future studies include:
Does this compound exhibit preferential binding to specific sterols (e.g., ergosterol over cholesterol), which would explain its selective toxicity toward fungi?
Are there specific membrane proteins or lipid microdomains that mediate or modulate this compound's activity?
Does this compound have intracellular targets after entering the cell?
Investigating these questions will require biophysical studies such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and studies with model lipid membranes containing different sterols.
Exploration of Additional Biological Activities and Mechanisms (e.g., immunomodulatory effects at a cellular level, non-clinical)
The biological activity of this compound has only been explored in the context of its direct antifungal effects. frontierspartnerships.org Many natural products, including other complex macrolides, possess a range of other biological activities, such as immunomodulatory, anti-inflammatory, or antiviral properties. frontiersin.orgnih.gov A single, non-detailed historical drug file listed this compound under "anti-inflammatories," but this has not been substantiated in scientific literature. theswissbay.ch
A crucial area for future research is the systematic screening of this compound for other non-clinical biological activities. This would involve:
In Vitro Immune Cell Assays: Assessing the effect of this compound on various immune cells (e.g., macrophages, lymphocytes) by measuring cytokine production (e.g., TNF-α, IL-6, IL-10), proliferation, and phagocytic activity. researchgate.netresearchgate.netmdpi.com
Enzyme Inhibition Assays: Screening this compound against panels of enzymes involved in inflammation and other disease pathways.
Antiviral and Antiparasitic Screening: Evaluating its activity against a broad range of viruses and parasites.
Discovering additional activities could open new avenues for the potential application of this compound or its derivatives.
Computational Modeling and Simulation Studies of this compound-Membrane Interactions and Dynamics
Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for studying how drugs interact with cell membranes at an atomic level. researchgate.netstanford.eduutep.edu Such studies have been instrumental in understanding the mechanism of other polyenes like Amphotericin B. frontierspartnerships.orgnih.gov To date, no computational studies on this compound have been published.
Future research should employ MD simulations to:
Model the insertion of a single this compound molecule into a lipid bilayer containing either ergosterol or cholesterol to understand the initial binding and orientation.
Simulate the formation of this compound oligomers and the structure of potential transmembrane pores or channels. frontierspartnerships.org
Analyze the impact of this compound on membrane properties such as thickness, fluidity, and local curvature.
Compare the dynamics of this compound-ergosterol and this compound-cholesterol complexes to elucidate the molecular basis of its fungal selectivity. nih.gov
These simulations, which require an accurate 3D structure of the molecule (see 9.1), would provide invaluable insights into its mechanism of action and guide the design of derivatives with improved properties. readthedocs.iolivecomsjournal.org
Rational Design Strategies for Polyene Chemical Biology Probes and Tools
Chemical probes are essential tools for dissecting biological pathways. elifesciences.orgpromega.com These are typically small molecules designed to interact with a specific target with high potency and selectivity. promega.com Given its complex architecture and biological activity, this compound could serve as an excellent scaffold for the rational design of novel chemical probes.
Future work in this area, contingent on a better understanding of its structure and targets, could involve:
Design of Affinity-Based Probes: Synthesizing derivatives of this compound that incorporate a reporter tag (like a fluorophore or biotin) and a photo-activatable cross-linker. researchgate.netrsc.org Such probes could be used to definitively identify its cellular binding partners.
Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound molecule (e.g., the polyene chain, hydroxyl groups, aromatic moiety) to determine which features are essential for its antifungal activity and which can be altered to reduce toxicity or introduce new functionalities. mdpi.com
Development of Modular Probes: Creating probes where the this compound core acts as a targeting module, which, upon binding, releases a specific cargo, such as a fluorescent reporter or a therapeutic agent. ontosight.aichemrxiv.org
This rational design approach could transform this compound from a poorly understood natural product into a sophisticated tool for chemical biology research. mdpi.commdpi.com
Q & A
Q. What are the established methodologies for identifying Lucknomycin’s mechanism of action in preclinical models?
To investigate this compound’s mechanism, researchers should employ a combination of in vitro binding assays (e.g., surface plasmon resonance) and in vivo pharmacokinetic/pharmacodynamic (PK/PD) modeling. For example, dose-response experiments with control groups can isolate target interactions . Data should include IC50 values, binding kinetics, and pathway enrichment analysis (Table 1).
| Assay Type | Key Metrics | Example Data (this compound) |
|---|---|---|
| Binding Affinity | Kd, ΔG | Kd = 12 nM |
| Cellular Efficacy | IC50, EC50 | IC50 = 0.8 µM |
| Pathway Analysis | Enriched pathways (p-value) | Apoptosis (p = 1.2e-5) |
Q. How can researchers validate this compound’s structural identity and purity in synthetic batches?
Use high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) to confirm structural integrity. Purity should be assessed via HPLC-UV with >98% peak area thresholds. Cross-validate results with independent labs to minimize batch variability .
Q. What experimental designs are recommended for initial cytotoxicity profiling of this compound?
Adopt a tiered approach:
- Step 1: Screen against normal cell lines (e.g., HEK293) and cancer lines (e.g., HeLa) using MTT assays.
- Step 2: Compare selectivity indices (SI = IC50normal / IC50cancer).
- Step 3: Validate with clonogenic assays to assess long-term effects .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy across studies be systematically resolved?
Contradictions often arise from variability in experimental conditions (e.g., cell culture media, dosing schedules). To address this:
- Conduct a meta-analysis of published datasets using PRISMA guidelines.
- Perform sensitivity analyses to identify confounding variables (e.g., oxygen tension in 3D vs. 2D cultures).
- Replicate critical experiments under harmonized protocols .
Q. What strategies optimize this compound’s bioavailability in in vivo models while minimizing off-target effects?
Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution. Modify formulations (e.g., liposomal encapsulation) and validate via LC-MS/MS plasma profiling. Monitor off-target effects using RNA-seq to detect unintended gene expression changes .
Q. How should researchers design assays to resolve this compound’s role in multi-drug resistance (MDR) pathways?
- Step 1: Generate isogenic cell lines with ABC transporter overexpression (e.g., MDR1).
- Step 2: Measure this compound’s intracellular accumulation via fluorescence tagging.
- Step 3: Correlate with efflux pump inhibitor co-treatment outcomes (e.g., verapamil). Data should include fold-change in accumulation and synergy scores (Table 2) .
| Condition | Intracellular Accumulation (µM) | Synergy Score (CI) |
|---|---|---|
| This compound alone | 1.2 | — |
| + Verapamil | 3.8 | 0.45 |
Q. What computational approaches are effective for predicting this compound’s off-target interactions?
Combine molecular docking (e.g., AutoDock Vina) with machine learning models trained on ChemBL data. Validate predictions using thermal shift assays (TSA) to detect protein-ligand binding .
Q. How can multi-omics data (proteomics, metabolomics) clarify this compound’s downstream signaling effects?
Integrate time-series proteomics (e.g., TMT labeling) with metabolomic profiling (LC-MS). Use pathway overrepresentation analysis (e.g., GSEA) to identify convergent nodes. For example, this compound may suppress glycolysis (↓HK2, ↓LDHA) while upregulating apoptosis (↑caspase-3 cleavage) .
Methodological Guidance
Q. What statistical frameworks are robust for analyzing this compound’s dose-response heterogeneity?
Apply mixed-effects models to account for inter-experiment variability. Report 95% confidence intervals for EC50 values and use ANOVA with Tukey’s post-hoc test for multi-group comparisons. Avoid overinterpreting "significant" differences without effect size calculations (e.g., Cohen’s d) .
Q. How should researchers document and address batch-to-batch variability in this compound synthesis?
Implement quality control (QC) checkpoints:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
